Negamycin vs. Tetracycline: Mechanistically Orthogonal Ribosome Binding Despite Overlapping Site
Negamycin binds to helix 34 of the 16S rRNA small subunit at a site partially overlapping tetracycline, yet single-molecule FRET studies demonstrate that negamycin stabilizes near-cognate tRNA ternary complexes within the A site rather than blocking them [1]. This produces a miscoding phenotype opposite to tetracycline's entry-blockade mechanism, and at >100-fold IC₅₀, negamycin does not affect cognate tRNA selection [2]. In a coupled E. coli transcription-translation (TT) assay, negamycin yielded IC₅₀ = 1.7 μM versus tetracycline IC₅₀ = 1.5 μM, showing comparable ribosomal target engagement but through a fundamentally different mode of inhibition [3].
| Evidence Dimension | Mode of ribosomal A-site modulation and TT assay potency |
|---|---|
| Target Compound Data | Negamycin TT IC₅₀ = 1.7 μM (E. coli); mechanism: stabilizes near-cognate ternary complexes, promotes miscoding |
| Comparator Or Baseline | Tetracycline TT IC₅₀ = 1.5 μM (E. coli); mechanism: blocks cognate tRNA entry, prevents translation |
| Quantified Difference | Equipotent in TT assay (ratio 1.1); mechanistically opposite effects on tRNA selection confirmed by smFRET at >100× IC₅₀ |
| Conditions | E. coli cell lysate transcription-translation assay; single-molecule FRET using labeled Phe-tRNAPhe and near-cognate mRNA templates |
Why This Matters
Procurement of negamycin over tetracycline or any tetracycline-class antibiotic is justified when the objective is to circumvent tetracycline-resistance mechanisms while maintaining ribosomal inhibition; lack of target-based cross-resistance has been experimentally confirmed.
- [1] Olivier, N.B., Altman, R.B., Noeske, J., et al. (2014) 'Negamycin induces translational stalling and miscoding by binding to the small subunit head domain of the Escherichia coli ribosome', Proceedings of the National Academy of Sciences, 111(46), pp. 16274–16279. doi: 10.1073/pnas.1414401111. View Source
- [2] Buurman, E.T., McKinney, D.C., Narayan, S., et al. (2025) 'Negamycin: Nature's Forgotten Antibiotic', ACS Infectious Diseases, 12(1), pp. 48–63. doi: 10.1021/acsinfecdis.5c00843. View Source
- [3] McKinney, D.C., Basarab, G.S., Cocozaki, A.I., et al. (2015) 'Structural Insights Lead to a Negamycin Analogue with Improved Antimicrobial Activity against Gram-Negative Pathogens', ACS Medicinal Chemistry Letters, 6(8), pp. 930–935 (Table 1: compound 1 TT IC₅₀ and comparator data). doi: 10.1021/acsmedchemlett.5b00205. View Source
